molecular formula C15H13NO B1610752 2,2-Diphenylethyl isocyanate CAS No. 58749-50-1

2,2-Diphenylethyl isocyanate

Cat. No.: B1610752
CAS No.: 58749-50-1
M. Wt: 223.27 g/mol
InChI Key: SANCUGBZSMVASH-UHFFFAOYSA-N
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Description

2,2-Diphenylethyl isocyanate is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of an isocyanate group (N=C=O) attached to a 2,2-diphenylethyl moiety. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

Isocyanates, in general, are known to react with a variety of biological molecules, including proteins and DNA .

Action Environment

The action, efficacy, and stability of 2,2-Diphenylethyl isocyanate can be influenced by various environmental factors. For example, the exposure potential of isocyanates depends on their physical-chemical properties, such as density, hydrophobicity, and vapor pressure .

Biochemical Analysis

Biochemical Properties

2,2-Diphenylethyl isocyanate plays a crucial role in biochemical reactions, particularly in the formation of urethanes and ureas through its interactions with nucleophiles such as alcohols and amines . The isocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This compound interacts with enzymes and proteins that contain nucleophilic functional groups, leading to the formation of covalent bonds. For instance, it can react with the hydroxyl groups of serine residues in enzymes, potentially inhibiting their activity. Additionally, this compound can form adducts with amino groups in proteins, altering their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. It has been observed to affect cell signaling pathways by covalently modifying signaling proteins, leading to altered gene expression and cellular metabolism . The interaction of this compound with cellular proteins can disrupt normal cellular functions, potentially leading to cytotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, forming stable carbamate or urea linkages . This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent modifications of cellular proteins, resulting in sustained alterations in cellular function. The degradation products of this compound may also have distinct biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause minimal or reversible changes in cellular function. At higher doses, it can induce significant toxic effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of this compound can lead to adverse effects such as inflammation, oxidative stress, and apoptosis in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze its biotransformation. This compound can undergo phase I metabolic reactions, such as oxidation and hydrolysis, leading to the formation of more hydrophilic metabolites . These metabolites can then participate in phase II metabolic reactions, where they are conjugated with endogenous molecules like glucuronic acid or glutathione, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for its detoxification and elimination.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . This compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. The localization and accumulation of this compound in specific tissues depend on its affinity for these transporters and binding proteins. Additionally, its lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects. The activity and function of this compound are closely linked to its subcellular localization, as it interacts with different biomolecules in distinct cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylethyl isocyanate can be synthesized through several methods:

    Phosgenation of Amines: This traditional method involves treating the corresponding amine with phosgene (COCl2) to produce the isocyanate.

    Oxidation of Isonitriles: A more recent method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.

    Curtius Rearrangement: This method involves the thermal decomposition of acyl azides to produce isocyanates and nitrogen gas.

Industrial Production Methods: Industrial production of this compound typically involves the phosgenation of the corresponding amine due to its scalability and cost-effectiveness. due to the hazardous nature of phosgene, alternative methods such as the oxidation of isonitriles are being explored .

Chemical Reactions Analysis

2,2-Diphenylethyl isocyanate undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Alcohols and Amines: For nucleophilic addition reactions.

    Water: For hydrolysis reactions.

    Diols and Polyols: For polymerization reactions.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(2-isocyanato-1-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANCUGBZSMVASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482753
Record name 2,2-Diphenylethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58749-50-1
Record name 2,2-Diphenylethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Diphenylethyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of triphosgene (0.78 g, 2.6 mmol) in 15 ml of CH2Cl2 was treated in small portions with 2,2-diphenylethylamine (1.54 g, 7.8 mmol) at 0° C., under N2. The reaction mixture was stirred for 30 minutes and filtered. The filtrate was then concentrated in vacuo to provide a yellow oil.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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